(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride
CAS No.: 653591-88-9
Cat. No.: VC16805326
Molecular Formula: C15H11Cl2N3O3
Molecular Weight: 352.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653591-88-9 |
|---|---|
| Molecular Formula | C15H11Cl2N3O3 |
| Molecular Weight | 352.2 g/mol |
| IUPAC Name | N'-(4-methoxyphenyl)-N-(4-nitrophenyl)ethanediimidoyl dichloride |
| Standard InChI | InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3 |
| Standard InChI Key | HPTUGYWMLMZNKS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Introduction
The compound (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is a synthetic organic molecule characterized by its imidoyl functional groups and dichloride substituents. It belongs to a class of compounds often studied for their potential applications in medicinal chemistry, materials science, and catalysis. The molecule's structure includes a methoxyphenyl group, a nitrophenyl group, and an ethanebis(imidoyl) backbone.
Synthesis
The synthesis of this compound typically involves:
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Preparation of Imidoyl Chlorides: Reacting primary amines with oxalyl chloride or thionyl chloride to form intermediate imidoyl chlorides.
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Coupling Reaction: Introducing the methoxyphenyl and nitrophenyl groups via nucleophilic substitution or condensation reactions.
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Purification: The product is purified using recrystallization or chromatography methods.
Spectroscopic Characterization
To confirm the structure of the compound, various spectroscopic techniques are employed:
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Infrared (IR) Spectroscopy:
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Characteristic peaks for imidoyl groups () at ~1660 cm.
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Nitro group () stretching vibrations at ~1520 cm and ~1340 cm.
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Nuclear Magnetic Resonance (NMR):
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H NMR: Signals corresponding to aromatic protons and the methoxy group.
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C NMR: Chemical shifts for carbon atoms in the imidoyl groups and aromatic rings.
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Mass Spectrometry (MS):
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Molecular ion peak consistent with the molecular weight of C~16~H~14~Cl~2~N~2~O~3~.
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Applications
The compound has potential applications in:
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Medicinal Chemistry: As a scaffold for designing bioactive molecules.
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Materials Science: Due to its electronic properties contributed by the nitro and methoxy groups.
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Catalysis: As a ligand or precursor in coordination chemistry.
Potential Research Directions
Further research on this compound could focus on:
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Biological Activity: Screening for antimicrobial or anticancer properties.
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Material Properties: Studying its use in optoelectronic devices.
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Synthetic Modifications: Exploring derivatives with enhanced stability or reactivity.
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